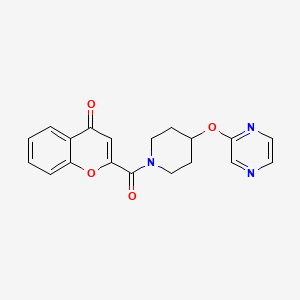
2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one (CAS No.: 1421509-59-2) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- A chromenone core , which is known for its diverse biological activities.
- A piperidine ring , contributing to its pharmacological properties.
- A pyrazinyl moiety , which may enhance interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4 |
| Molecular Weight | 351.36 g/mol |
| Melting Point | Not explicitly stated |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Notably, it may act as an inhibitor of certain protein kinases, leading to the modulation of cell signaling pathways crucial for cell proliferation and survival.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell signaling, thus promoting apoptosis in malignant cells.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Anti-inflammatory Agents : There is preliminary evidence suggesting that it may possess anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels. This suggests its potential use as an anti-inflammatory agent .
Table 2: Summary of Biological Activities
属性
IUPAC Name |
2-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-15-11-17(26-16-4-2-1-3-14(15)16)19(24)22-9-5-13(6-10-22)25-18-12-20-7-8-21-18/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJMRCAMNRCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














